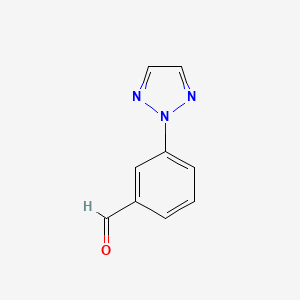

3-(2H-1,2,3-triazol-2-yl)benzaldehyde

Beschreibung

Eigenschaften

Molekularformel |

C9H7N3O |

|---|---|

Molekulargewicht |

173.17 g/mol |

IUPAC-Name |

3-(triazol-2-yl)benzaldehyde |

InChI |

InChI=1S/C9H7N3O/c13-7-8-2-1-3-9(6-8)12-10-4-5-11-12/h1-7H |

InChI-Schlüssel |

LZCFRDCBWMMBCP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)N2N=CC=N2)C=O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers

4-(2H-1,2,3-Triazol-2-yl)benzaldehyde (CAS 52356-01-1)

- Structural Difference : The triazole group is para to the aldehyde on the benzene ring.

- Crystallinity: X-ray studies of related para-substituted triazole derivatives (e.g., 3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-methylbenzaldehyde) show distinct packing modes due to altered hydrogen-bonding networks . Biological Activity: Para-substituted triazoles often exhibit different binding affinities in enzyme inhibition assays. For example, molecular docking studies of triazole-containing benzimidazoles highlight that substitution patterns influence interactions with carbonic anhydrase-II .

2-(2H-1,2,3-Triazol-2-yl)benzaldehyde

- Structural Difference : The triazole is ortho to the aldehyde.

- Impact :

- Steric Effects : Proximity of the aldehyde and triazole groups may hinder reactions requiring planar transition states.

- Solubility : Ortho substitution often reduces solubility in polar solvents due to increased molecular rigidity.

Functional Group Variants

4-Fluoro-2-(2H-1,2,3-Triazol-2-yl)benzoic Acid (CAS 179056-04-3)

- Structural Difference : Replaces the aldehyde with a carboxylic acid and introduces a fluorine atom at the para position.

- Impact :

2-(2H-1,2,3-Triazol-2-yl)benzoic Acid

- Synthesis : Synthesized via N2-arylation of 4,5-dibromo-2H-1,2,3-triazole, a method distinct from the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) often used for triazole-aldehydes .

- Applications : Used as a building block for orexin receptor antagonists, highlighting divergent therapeutic applications compared to aldehyde-containing analogs .

Hybrid Derivatives

Compounds like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) demonstrate the integration of triazole-aldehydes into larger pharmacophores. Key differences include:

- Complexity : The addition of benzimidazole and thiazole rings increases molecular weight (e.g., 9c: ~600 g/mol) and enhances target specificity .

- Synthetic Routes : Require multi-step protocols involving nucleophilic substitutions and amide couplings, contrasting with the simpler one-step functionalization of 3-(2H-triazol-2-yl)benzaldehyde .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|

| 3-(2H-1,2,3-Triazol-2-yl)benzaldehyde | Meta-aldehyde, triazole | 173.16 | Not reported | Moderate (DMF, DMSO) |

| 4-(2H-1,2,3-Triazol-2-yl)benzaldehyde | Para-aldehyde, triazole | 173.16 | 110–112 | High (MeOH, EtOH) |

| 4-Fluoro-2-(2H-triazol-2-yl)benzoic acid | Ortho-fluoro, carboxylic acid | 207.15 | 215–217 | High (Water, MeOH) |

Vorbereitungsmethoden

Overview

This method adapts the N2-arylation strategy reported for ortho-substituted triazole benzoic acids. By modifying the starting material to a meta-substituted nitrobenzene derivative, the synthesis can be redirected to yield 3-(2H-1,2,3-triazol-2-yl)benzaldehyde.

Synthetic Pathway

-

N2-Arylation : Reacting 4,5-dibromo-2H-1,2,3-triazole (10 ) with 3-fluoro-1-nitrobenzene (11 ) in DMF with K2CO3 at 70°C introduces the triazole ring at the meta position.

-

Hydrogenation : Catalytic hydrogenation (10% Pd/C, H2, KOAc) reduces the nitro group to an amine.

-

Sandmeyer Reaction : Treating the amine with NaNO2/HCl and KI converts it to an iodide.

-

Aldehyde Introduction : The iodide undergoes formylation via palladium-catalyzed carbonylation (CO, Pd(OAc)2, PPh3) to install the aldehyde group.

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | DMF, K2CO3, 70°C | 95% |

| 2 | 10% Pd/C, H2, KOAc | 69% |

| 3 | NaNO2/HCl, KI | 91% |

| 4 | Pd(OAc)2, CO | 75% |

Total Yield : ~44% (multi-step).

Advantages : Scalable, high selectivity for triazole positioning.

Challenges : Requires handling toxic CO gas and multi-step purification.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Overview

The CuAAC "click" reaction offers modularity for triazole synthesis. Here, 3-azidobenzaldehyde reacts with a terminal alkyne to form the target compound.

Synthetic Pathway

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NaN3, CuI, DMF | 82% |

| 2 | CuSO4, sodium ascorbate | 89% |

Total Yield : ~73% (two-step).

Advantages : High efficiency, mild conditions.

Challenges : 3-Azidobenzaldehyde may require stabilization due to aldehyde reactivity.

Direct Coupling via Suzuki-Miyaura Reaction

Overview

Aryl boronic acids and triazole precursors undergo cross-coupling to construct the target molecule.

Synthetic Pathway

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | BBr3, −78°C | 65% |

| 2 | Pd(PPh3)4, Na2CO3 | 58% |

Total Yield : ~38% (two-step).

Advantages : Avoids multi-step functionalization.

Challenges : Limited by triazole boronate availability and side reactions.

β-Carbonyl Phosphonate-Azide Cycloaddition

Synthetic Pathway

Key Data

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | PO(OEt)3, 110°C | 78% |

| 2 | NaN3, MeOH, 60°C | 63% |

Total Yield : ~49% (two-step).

Advantages : Broad substrate scope.

Challenges : Requires specialized phosphonate precursors.

Comparative Analysis of Methods

| Method | Total Yield | Scalability | Selectivity | Practicality |

|---|---|---|---|---|

| N2-Arylation | ~44% | High | Excellent | Moderate |

| CuAAC | ~73% | Moderate | High | High |

| Suzuki Coupling | ~38% | Low | Moderate | Low |

| Phosphonate Cycloaddition | ~49% | Moderate | High | Moderate |

Recommendations :

Q & A

Basic: What are the standard synthetic routes for 3-(2H-1,2,3-triazol-2-yl)benzaldehyde?

Methodological Answer:

The compound is typically synthesized via condensation reactions between substituted benzaldehydes and triazole precursors. For example:

- Step 1: React 4-amino-triazole derivatives with substituted benzaldehyde in absolute ethanol under reflux (4–6 hours) with glacial acetic acid as a catalyst .

- Step 2: Solvent removal under reduced pressure and purification via column chromatography (e.g., 50–90% EtOAc/hexanes) yields the product .

Key Data:

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Glacial acetic acid (5 drops) |

| Solvent | Absolute ethanol |

| Reaction Time | 4–6 hours |

| Yield Range | 65–83% |

Advanced: How can regioselectivity be controlled during triazole incorporation in benzaldehyde derivatives?

Methodological Answer:

Regioselectivity depends on reaction mechanisms and precursor design:

- N-Arylation Strategy: Use 4,5-dibromo-2H-triazole to favor 2H-triazole formation via selective substitution .

- Michael Addition: React α,β-unsaturated ketones with NH-1,2,3-triazole under controlled temperatures (65–70°C) to direct 2H-triazole formation over 1H-isomers .

Example: Cyclopent-2-enone reacts with NH-triazole at 65°C to yield 3-(2H-triazol-2-yl)cyclopentanone as the major product (83% yield) .

Basic: What analytical techniques confirm the structure of this compound?

Methodological Answer:

Multi-modal characterization is critical:

- Spectroscopy:

- ¹H/¹³C NMR: Identify aldehyde protons (δ 9.8–10.2 ppm) and triazole ring carbons (δ 140–150 ppm) .

- IR: Confirm C=O stretch (~1700 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹) .

- Elemental Analysis: Validate purity by matching calculated vs. observed C/H/N ratios (e.g., C: 62.2%, H: 3.7%, N: 21.8%) .

Advanced: How does the substitution pattern influence biological activity in triazole-benzaldehyde derivatives?

Methodological Answer:

Substituent placement modulates interactions with biological targets:

- Fluorine Substitution: Fluorine at the benzaldehyde para position enhances antifungal activity by increasing electronegativity and membrane permeability .

- Triazole Position: 2H-triazole isomers (vs. 1H) improve binding to orexin receptors due to spatial alignment with hydrophobic pockets .

Case Study: 3-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzaldehyde shows higher antitumor activity (IC₅₀ = 12 μM) than non-fluorinated analogs .

Experimental Design: How can reaction yields be optimized for triazole-benzaldehyde derivatives?

Methodological Answer:

Optimize via solvent, catalyst, and temperature screening:

- Catalyst Screening: Compare acetic acid vs. Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) may improve triazole ring closure but require post-reaction purification .

Data-Driven Example:

| Condition | Yield Improvement |

|---|---|

| Ethanol + Acetic Acid | 65% → 83% (with extended reflux) |

| Column Chromatography (EtOAc/Hexanes) | Purity >95% |

Advanced: What computational methods predict the binding affinity of 3-(2H-triazol-2-yl)benzaldehyde to biological targets?

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with receptors like neurokinin-1 or orexin. Focus on hydrogen bonding between the triazole N2 and receptor residues .

- QSAR Studies: Correlate substituent electronegativity (Hammett constants) with IC₅₀ values to design analogs with enhanced activity .

Data Contradiction: How to resolve discrepancies in reported biological activities of triazole-benzaldehyde derivatives?

Methodological Answer:

- Assay Standardization: Control variables (e.g., cell line type, incubation time) to isolate compound-specific effects .

- Metabolic Stability Testing: Use liver microsomes to assess if conflicting results arise from differential metabolism .

Example: Variability in antifungal activity (e.g., ±15% between studies) may stem from differences in Candida albicans strain susceptibility .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.